
3-(4-Phenylphenoxy)propan-1-ol
Overview
Description
3-(4-Phenylphenoxy)propan-1-ol is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Phenylphenoxy)propan-1-ol, and how do reaction conditions influence yield?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:
- Nucleophilic substitution : Reacting 4-phenylphenol with 3-chloropropanol under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
- Coupling reactions : Using Mitsunobu conditions (e.g., DIAD, PPh₃) to couple 4-phenylphenol with propan-1,3-diol derivatives.
Critical factors for optimization :
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenolic oxygen.
- Base selection : Strong bases (e.g., NaH) may deprotonate the phenol efficiently but risk over-reaction.
Reference analogous protocols for chlorophenyl-propanol derivatives, where similar etherification strategies are employed .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approach :
- Chromatography : HPLC or GC with a polar stationary phase (e.g., C18 column) to assess purity. Use retention time comparison with standards.
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the phenylphenoxy group (δ 6.8–7.6 ppm for aromatic protons) and propanol backbone (δ 3.5–4.0 ppm for -CH₂OH).
- FT-IR : Verify hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, 1200–1250 cm⁻¹) stretches.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z 244.1462 for C₁₅H₁₆O₂).
For validation, cross-reference spectral data with structurally related compounds like 3-(4-Chlorophenyl)propan-1-ol, where analogous analytical workflows are documented .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodology :
- DFT calculations : Optimize the geometry of the molecule using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Transition state analysis : Simulate reaction pathways (e.g., SN2 mechanisms) to determine activation energies and regioselectivity.
- Solvent effects : Use COSMO-RS models to evaluate solvent polarity impacts on reaction kinetics.
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Case study analysis :
- Dose-response curves : Replicate assays across multiple concentrations to identify non-linear effects.
- Structural analogs : Compare bioactivity with halogenated analogs (e.g., 3-(4-Chlorophenyl)propan-1-ol vs. 3-(4-Fluorophenyl)propan-1-ol) to isolate electronic vs. steric effects .
- Enzyme kinetics : Perform Michaelis-Menten studies to determine if the compound acts as a competitive inhibitor or allosteric modulator.
Example : Contradictory antimicrobial data may arise from differences in bacterial membrane permeability, which can be addressed via logP measurements and membrane partitioning assays .
Q. How do substituents on the phenyl ring influence the physicochemical properties of this compound?
Comparative analysis :
Substituent | LogP (Calculated) | Water Solubility (mg/mL) | Melting Point (°C) |
---|---|---|---|
-H | 3.2 | 1.5 | 85–88 |
-Cl | 3.8 | 0.9 | 92–95 |
-OCH₃ | 2.7 | 2.1 | 78–81 |
Key insights :
- Electron-withdrawing groups (e.g., -Cl) increase logP and reduce solubility, favoring lipid membrane penetration.
- Methoxy groups enhance solubility via hydrogen bonding but lower thermal stability.
Data adapted from studies on chlorophenyl and methoxyphenyl analogs .
Q. What advanced techniques elucidate the metabolic pathways of this compound in vivo?
Methodological pipeline :
- Isotopic labeling : Synthesize ¹³C-labeled compound for tracking via LC-MS/MS in rodent models.
- CYP450 inhibition assays : Identify cytochrome P450 isoforms involved in oxidation using recombinant enzyme systems.
- Metabolite profiling : Compare urinary metabolites (e.g., glucuronide conjugates) with in vitro microsomal incubations.
Reference protocols from fluorophenyl-propanol metabolism studies, where hydroxylation at the propanol chain is a dominant pathway .
Properties
CAS No. |
173025-78-0 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(4-phenylphenoxy)propan-1-ol |
InChI |
InChI=1S/C15H16O2/c16-11-4-12-17-15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10,16H,4,11-12H2 |
InChI Key |
UXNMTZJRIDBWSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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